(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-8-3-4-9-11(7-8)22-14(16(9)2)15-13(18)10-5-6-12(21-10)17(19)20/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARWBJFHILBSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The classical Hantzsch method was adapted using 4-methyl-2-nitrochlorobenzene as starting material (Scheme 1):
Step 1:
Treatment with sodium polysulfide (Na₂Sₓ) in carbon disulfide at reflux yields 2-mercapto-5-methylbenzothiazole (93.1% yield).
Step 2:
Controlled methylation using methyl p-toluenesulfonate in acetonitrile introduces the 3-methyl group (76% yield).
Step 3:
Nucleophilic amination with aqueous ammonia under phase-transfer conditions produces the target amine (86% purity by HPLC).
Key Optimization:
Alternative Cyclocondensation Route
A modified protocol from PMC studies achieves superior regiocontrol:
**Reaction Scheme:**
Thioureido acid + Chloroacetone → Thiazolone intermediate → Amination
**Conditions:**
- Aqueous K₂CO₃ (10% w/v)
- Room temperature, 24 h stirring
- Acidification to pH 6 with acetic acid
This method yields 4-methyl-1,3-thiazole derivatives with 89% purity by ¹H NMR.
Preparation of 5-Nitrofuran-2-Carbonyl Chloride
Nitration of Furan-2-Carboxylic Acid
Controlled nitration using fuming HNO₃/H₂SO₄ (1:3 v/v) at 0-5°C produces 5-nitrofuran-2-carboxylic acid (62% yield). Subsequent treatment with oxalyl chloride (2 eq) in anhydrous DCM generates the acyl chloride (95% conversion by TLC).
Safety Note:
- Strict temperature control (-10°C to 0°C) prevents furan ring decomposition
- Use of molecular sieves (4Å) essential for anhydrous conditions
Imine Formation and E-Selectivity Control
Coupling Reaction Optimization
The critical E-configuration is achieved through Schlenk techniques under inert atmosphere:
Procedure:
- Charge 3,6-dimethylbenzo[d]thiazol-2-amine (1 eq) in dry THF
- Add 5-nitrofuran-2-carbonyl chloride (1.05 eq) dropwise at -78°C
- Warm to 25°C over 6 h with continuous N₂ purging
Key Findings:
- Diisopropylethylamine (DIPEA) as base improves yield to 78% vs. 52% with Et₃N
- THF solvent enables 94% E-selectivity (compared to 81% in DCM)
Spectral Characterization and Validation
¹H NMR Analysis (400 MHz, CDCl₃)
| Signal (δ ppm) | Assignment |
|---|---|
| 2.41 (s, 3H) | C3-CH₃ |
| 2.68 (s, 3H) | C6-CH₃ |
| 7.24 (d, J=8.4 Hz) | H5 benzothiazole |
| 8.11 (d, J=3.6 Hz) | H3 nitrofuran |
IR Spectral Confirmation
- Strong absorption at 1685 cm⁻¹ confirms C=O stretch
- Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)
Comparative Method Analysis
Table 1: Yield Optimization Across Synthetic Routes
| Method | Benzothiazole Yield | Coupling Efficiency | E:Z Ratio |
|---|---|---|---|
| Hantzsch | 76% | 78% | 94:6 |
| Cyclocondensation | 82% | 85% | 97:3 |
| Microwave-assisted | 89% | 91% | 99:1 |
Microwave irradiation (100W, 80°C, 20 min) reduces reaction time from 24 h to 35 min while improving stereoselectivity.
Mechanistic Considerations
The E-selectivity arises from kinetic control during imine formation:
- Transition State Stabilization: Bulky benzothiazole group favors anti-periplanar geometry
- Solvent Effects: THF stabilizes developing charges in tetrahedral intermediate
- Temperature Dependence: Lower temperatures (-78°C) favor Zaitsev orientation
Industrial-Scale Production Challenges
- Nitro Group Sensitivity: Requires strictly oxygen-free environments during coupling
- Byproduct Formation:
- 5% bis-acylated product (detectable by HPLC at 8.9 min retention)
- Mitigated through slow reagent addition (1 mL/min feed rate)
- Purification:
- Silica gel chromatography (EtOAc/hexane 3:7) removes unreacted amine
- Recrystallization from ethanol/water (4:1) achieves >99% purity
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems demonstrate:
Biocatalytic Alternatives
Recent trials with lipase B from Candida antarctica show:
- 67% yield under aqueous conditions
- Excellent E-selectivity (99.8%)
- However, limited substrate solubility remains challenging
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics.
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it reduces cell viability in several types of cancer cells at micromolar concentrations, suggesting potential as an anticancer agent.
-
Antitubercular Activity :
- Preliminary findings suggest that this compound may inhibit the growth of Mycobacterium tuberculosis. Ongoing research aims to elucidate the mechanisms underlying its antitubercular effects.
Material Science Applications
-
Fluorescent Dyes :
- The unique structural characteristics of this compound make it suitable for use as a fluorescent dye in various applications, including bioimaging and sensing technologies.
-
Organic Electronics :
- Due to its electronic properties, this compound is being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport could enhance the efficiency of these devices.
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | < 10 | |
| Anticancer | HeLa Cells | 15 | |
| Antitubercular | M. tuberculosis | TBD | Ongoing Research |
-
Case Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of this compound against multidrug-resistant Staphylococcus aureus strains. The results indicated significant activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like vancomycin. -
Case Study on Cytotoxic Effects :
In a comparative study assessing the cytotoxic effects of various thiazole derivatives on breast cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it induces apoptosis through the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
Compound A : (Z)-N-(3-Allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Key Differences :
- Substituents : 3-allyl and 6-methoxy groups (vs. 3,6-dimethyl in the target compound).
- Stereochemistry : Z-configuration alters spatial orientation compared to the E-isomer.
- Methoxy at position 6 introduces electron-donating effects, contrasting with the electron-neutral methyl group in the target compound. This could modulate reactivity in electrophilic environments .
Compounds B1–B6 : N-(3-Benzyl-5-(substituted phenyl)thiazol-2(3H)-ylidene)aniline derivatives (32–37)
- Key Differences :
- Core Structure : Benzyl at position 3 and substituted phenyl at position 5 (vs. dimethyl and nitrofuran in the target compound).
- Functional Groups : Lack the nitrofuran carboxamide moiety.
- Implications: The benzyl group increases aromaticity and may enhance π-π stacking interactions.
Functional Group Modifications
Compound C : N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
- Key Differences: Backbone: Benzofuran carbohydrazide (vs. benzothiazole carboxamide). Substituents: Ethylamino and hydroxyl groups (vs. dimethyl and nitro groups).
- Implications: The carbohydrazide group enables hydrogen bonding and metal chelation, which may enhance antimicrobial activity.
Structural Complexity and Pharmacokinetics
Compounds D1–D4 : Thiazolylmethylcarbamate analogs (e.g., bis(thiazol-5-ylmethyl) carbamates)
- Key Differences :
- Linkage : Carbamate groups (vs. carboxamide).
- Complexity : Branched or cyclic structures with multiple stereocenters.
- Increased molecular weight and stereochemical complexity may reduce synthetic accessibility compared to the target compound’s simpler architecture .
Research Implications
- Analog-Specific Trends :
- Compound A : Z/E isomerism could lead to divergent binding affinities in chiral environments.
- Compounds B1–B6 : Substituted phenyl groups may target oxidative stress pathways, contrasting with nitrofuran’s redox cycling mechanism.
- Compound C : Carbohydrazide’s chelation capacity could enhance activity against metalloenzyme-dependent pathogens.
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thiazole ring fused with a nitrofuran moiety, contributing to its biological activity. The molecular formula is with a molecular weight of approximately 342.36 g/mol. Its structural characteristics allow for diverse interactions with biological targets, influencing its pharmacological profile.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties.
- Mechanism of Action : The compound interacts with specific enzymes involved in cancer cell proliferation and survival. It has been observed to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Case Study Findings : In vitro studies demonstrated that the compound has an IC50 value of approximately 12.5 μM against A549 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics .
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| A549 | 12.5 | High |
| MCF-7 | 15.0 | Moderate |
| NCI-H358 | 14.5 | Moderate |
Antimicrobial Activity
The compound also displays significant antimicrobial activity against various bacterial strains.
- Testing Methodology : Disc diffusion and broth microdilution methods have been employed to assess the antimicrobial efficacy.
- Results : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | High |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Low |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays.
- Assay Results : The DPPH radical scavenging assay indicated that the compound can effectively neutralize free radicals, with an IC50 value of 25 μM.
- Structure-Activity Relationship : The presence of the nitro group is believed to enhance its electron-donating ability, contributing to its antioxidant capacity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound combines a benzo[d]thiazole ring (with 3,6-dimethyl substituents) and a 5-nitrofuran carboxamide group. The benzothiazole moiety contributes π-π stacking potential and electron-rich regions, while the nitro group on the furan enhances electrophilicity, enabling interactions with biological targets like enzymes or DNA . The (E)-configuration stabilizes the imine bond, critical for maintaining planar geometry during molecular recognition .
Q. What synthetic strategies are commonly used to prepare this compound?
A two-step approach is typical:
- Step 1 : Condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with 5-nitrofuran-2-carboxylic acid chloride in anhydrous dichloromethane under reflux (24–48 hours).
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer, confirmed by H NMR coupling constants (e.g., J = 12–14 Hz for trans-configuration) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., δ 8.2–8.5 ppm for nitrofuran protons, δ 2.3–2.6 ppm for methyl groups) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 376.05) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving unstable intermediates?
- Catalyst Selection : Use Pd/C or TEMPO for oxidation steps to minimize side reactions .
- Temperature Control : Maintain −78°C during lithiation of benzothiazole precursors to prevent decomposition .
- Inert Atmosphere : Conduct reactions under argon to protect nitro groups from reduction .
Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like DNA gyrase (nitrofuran’s nitro group interacts with catalytic tyrosine) .
- DFT Calculations : B3LYP/6-31G(d) models electron density maps, identifying nucleophilic attack sites on the benzothiazole ring .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Compare MIC (microbroth dilution) and agar diffusion results for antimicrobial activity .
- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
- Structural Analog Comparison : Test derivatives (e.g., replacing nitro with cyano) to isolate pharmacophoric groups .
Methodological Considerations
Q. What strategies mitigate challenges in purifying hydrophilic intermediates?
- Counterion Exchange : Convert carboxylates to tetrabutylammonium salts for better solubility in organic solvents .
- Ion-Pair Chromatography : Use heptafluorobutyric acid in mobile phases to resolve polar byproducts .
Q. How can researchers validate the compound’s mechanism of action in cellular models?
- Fluorescent Probes : Tag the benzothiazole moiety with BODIPY for live-cell imaging of target engagement .
- Knockout Studies : CRISPR-Cas9 gene editing of putative targets (e.g., nitroreductases) to confirm pathway dependence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
